molecular formula C7H6N6S B4328114 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE

5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B4328114
M. Wt: 206.23 g/mol
InChI Key: AJJPTYMEFBZTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with an amino group, a methylthio group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can be achieved through various methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with malononitrile and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalyst-free or green chemistry approaches, such as reactions in ethanol or under solvent-free conditions, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

Uniqueness

What sets 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile intermediate for the synthesis of various bioactive compounds. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anticancer agents .

Properties

IUPAC Name

5-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6S/c1-14-7-11-6-10-5(9)4(2-8)3-13(6)12-7/h3H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJPTYMEFBZTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C(=NC2=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 2
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 3
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 6
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.